molecular formula C14H19FN2O3S B7680161 N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide

N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide

Cat. No.: B7680161
M. Wt: 314.38 g/mol
InChI Key: RFGLIGZPXVFEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide, also known as TAK-659, is a small molecule drug that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cell signaling pathways.

Mechanism of Action

N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide works by inhibiting the activity of specific kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By blocking their activity, this compound can prevent the proliferation of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to have a selective and potent inhibitory effect on BTK and ITK, with minimal off-target effects. This specificity is important for reducing the risk of side effects and improving the therapeutic index of the drug. In preclinical studies, this compound has also been shown to induce apoptosis (cell death) in cancer cells and inhibit the production of pro-inflammatory cytokines in immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide for lab experiments is its high potency and selectivity, which allows for precise modulation of kinase activity. However, the use of kinase inhibitors in general can be limited by the development of resistance over time, as cancer cells may adapt to the loss of specific signaling pathways. Additionally, the effects of this compound may vary depending on the specific type of cancer or autoimmune disease being studied.

Future Directions

There are several potential future directions for the development and use of N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide in scientific research. One area of interest is the combination of this compound with other drugs or therapies, such as immunotherapy or chemotherapy, to enhance its efficacy and overcome resistance. Another potential direction is the exploration of this compound in other disease areas, such as infectious diseases or neurological disorders, where kinase signaling pathways may play a role. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound, both in preclinical models and in clinical trials.

Synthesis Methods

The synthesis of N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for the synthesis are commercially available and the process is relatively straightforward. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in terms of its ability to inhibit tumor growth and reduce inflammation. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.

Properties

IUPAC Name

N-(2-ethoxy-2-methylpropyl)-4-fluoro-1H-indole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-4-20-14(2,3)9-17-21(18,19)12-8-16-11-7-5-6-10(15)13(11)12/h5-8,16-17H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGLIGZPXVFEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C)CNS(=O)(=O)C1=CNC2=C1C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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